molecular formula C10H14BrN B12879956 2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide

2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide

Cat. No.: B12879956
M. Wt: 228.13 g/mol
InChI Key: LBRHESVPQLVANI-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide typically involves the reaction of isoquinoline derivatives with methylating agents in the presence of a brominating agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders and other diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide can be compared with other similar compounds such as:

    Isoquinoline: The parent compound, which lacks the methyl and tetrahydro modifications.

    Quinoline: A structurally related compound with a nitrogen atom in a different position within the ring.

    Tetrahydroisoquinoline: A reduced form of isoquinoline without the bromide substitution.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C10H14N.BrH/c1-11-7-6-9-4-2-3-5-10(9)8-11;/h6-8H,2-5H2,1H3;1H/q+1;/p-1

InChI Key

LBRHESVPQLVANI-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC2=C(CCCC2)C=C1.[Br-]

Origin of Product

United States

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